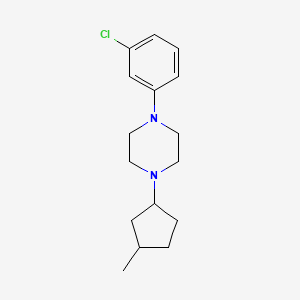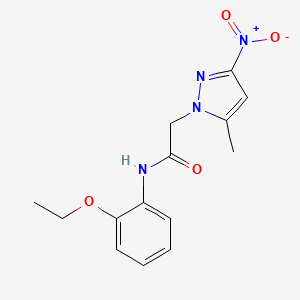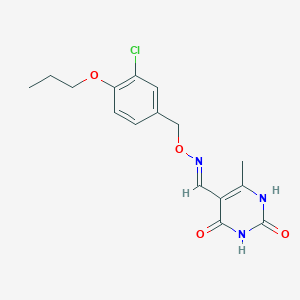![molecular formula C20H18ClF2NO3 B6041934 [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B6041934.png)
[1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone: is a complex organic compound characterized by the presence of multiple functional groups, including a piperidine ring, a benzoyl group, and fluorine and chlorine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the acylation of piperidine derivatives with benzoyl chlorides under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions required. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: : It may serve as a probe in biochemical studies to understand the interactions of similar structures with biological targets.
Industry: : The compound can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用機序
The mechanism by which [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions may involve binding to receptors or enzymes, leading to modulation of their activity. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Cresol: Aromatic organic compounds used in disinfectants and chemical synthesis.
Uniqueness
- The combination of a piperidine ring with benzoyl and methoxy groups, along with fluorine and chlorine substituents, provides a unique structural framework that can be tailored for specific applications.
- The presence of multiple functional groups allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
This detailed overview provides a comprehensive understanding of [1-(5-Chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone, highlighting its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
[1-(5-chloro-2-fluorobenzoyl)piperidin-3-yl]-(3-fluoro-4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF2NO3/c1-27-18-7-4-12(9-17(18)23)19(25)13-3-2-8-24(11-13)20(26)15-10-14(21)5-6-16(15)22/h4-7,9-10,13H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUWWSBCCAGHMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2CCCN(C2)C(=O)C3=C(C=CC(=C3)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-methoxy-6-({[2-(2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6041891.png)
![N-(2-hydroxy-2-prop-2-enylpent-4-enyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6041898.png)
![1-[3-(4-chlorophenoxy)benzyl]azepane](/img/structure/B6041905.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B6041911.png)
![3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6041912.png)
![N-cyclopropyl-5-[1-(3-pyrrol-1-ylpropanoyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6041913.png)
![methyl 2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6041919.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B6041942.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[(3-methyl-5-isoxazolyl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6041968.png)
![N-{(1S)-2-[3-(3,4-difluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-methyl-2-oxoethyl}acetamide](/img/structure/B6041973.png)
![4-bromo-3-[(4-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide](/img/structure/B6041980.png)
